molecular formula C11H10F3NO B13952299 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile

Cat. No.: B13952299
M. Wt: 229.20 g/mol
InChI Key: UJUZYQAQHSKKQV-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,5-trifluoromethylbenzonitrile: is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol It is characterized by the presence of methoxy, trifluoromethyl, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-methoxy-2,4,5-trifluoromethylbenzonitrile typically involves the introduction of the methoxy, trifluoromethyl, and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with methoxy and trifluoromethyl reagents under controlled conditions. The nitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or copper(I) cyanide .

Industrial Production Methods: : In an industrial setting, the production of 3-methoxy-2,4,5-trifluoromethylbenzonitrile may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: : 3-Methoxy-2,4,5-trifluoromethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the nitrile group can yield carboxylic acids or amides .

Scientific Research Applications

Chemistry: : In chemistry, 3-methoxy-2,4,5-trifluoromethylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: : The compound may be explored for its potential biological activities. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or agrochemicals .

Industry: : In the industrial sector, 3-methoxy-2,4,5-trifluoromethylbenzonitrile can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-methoxy-2,4,5-trifluoromethylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl and nitrile groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3-Methoxy-2,4,5-trifluoromethylbenzonitrile is unique due to the combination of methoxy, trifluoromethyl, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2,4,5-tris(fluoromethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C11H10F3NO/c1-16-11-9(4-13)7(3-12)2-8(6-15)10(11)5-14/h2H,3-5H2,1H3

InChI Key

UJUZYQAQHSKKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1CF)C#N)CF)CF

Origin of Product

United States

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